N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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Overview
Description
The compound N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a sulfonamide derivative, a class of compounds known for their wide range of biological activities. Sulfonamides are typically characterized by the presence of the sulfonamide group (-SO2NH2) and are often used in medicinal chemistry for their antibacterial properties and potential neuroleptic activity.
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines. In the case of sulfonamide derivatives with neuroleptic activity, novel benzamides were synthesized by replacing the sulfamoyl group in sulpiride with a sulfonamido group, which resulted in compounds with potent dopamine receptor blockade activity . Although the specific synthesis of N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is not detailed in the provided papers, similar synthetic methods could be applied.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives can be characterized using various spectroscopic techniques such as FTIR, NMR, and X-ray diffraction. For instance, the sulfonamide compound 4MNBS was characterized using these methods, and its molecular geometry and vibrational frequencies were calculated using Density Functional Theory (DFT) . The stability of the molecule can be analyzed using natural bond orbital (NBO) analysis, which provides insights into hyperconjugative interactions and charge delocalization. The frontier molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can indicate the potential for charge transfer within the molecule .
Chemical Reactions Analysis
Sulfonamide derivatives can participate in various chemical reactions, including those used for their synthesis. The reactivity of the sulfonamide group allows for the formation of new derivatives with different substituents, which can lead to a variety of biological activities. For example, novel sulfonamide isoxazolo[5,4-b]pyridines were synthesized using classical and microwave methods, starting from 3-aminoisoxazolo[5,4-b]pyridine and aryl sulfonic chlorides . These reactions demonstrate the versatility of sulfonamide chemistry in generating diverse compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of the sulfonamide group contributes to the compound's polarity and ability to form hydrogen bonds, which can affect its solubility and stability. The thermal analysis can provide information about the compound's stability under different temperature conditions. The computed atomic charges and molecular electrostatic potential can give insights into the reactivity and interaction of the molecule with biological targets . The antibacterial and antiproliferative activities of some sulfonamide derivatives have been tested, indicating their potential use in medical applications .
properties
IUPAC Name |
N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5S/c22-18-2-1-5-21(18)14-8-13(10-19-12-14)11-20-27(23,24)15-3-4-16-17(9-15)26-7-6-25-16/h3-4,8-10,12,20H,1-2,5-7,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXKNOIHTWFDHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
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